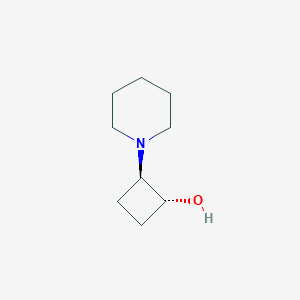

trans-2-(Piperidin-1-yl)cyclobutan-1-ol

Übersicht

Beschreibung

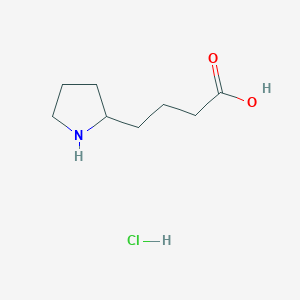

Trans-2-(Piperidin-1-yl)cyclobutan-1-ol, also known as trans-PCB, is a bicyclic compound. It has gained significant attention in scientific research and industry due to its wide range of applications. The empirical formula is C11H21O1N1 and the molecular weight is 183.29 .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 21 hydrogen atoms, 1 oxygen atom, and 1 nitrogen atom . The molecular weight of this compound is 183.29 .Physical and Chemical Properties Analysis

This compound is a solid substance . The empirical formula is C11H21O1N1 and the molecular weight is 183.29 .Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis and Chemical Reactivity A notable application of compounds structurally related to trans-2-(Piperidin-1-yl)cyclobutan-1-ol involves their synthesis and use in chemical reactions. For instance, the catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes showcases the utility of cyclobutane derivatives in stereoselective synthesis. These compounds, through dipolar cycloadditions catalyzed by Ytterbium triflate, lead to the formation of piperidines with high trans stereoselectivity, highlighting their significance in organic synthesis and medicinal chemistry (Moustafa & Pagenkopf, 2010).

Antitumor Activity and DNA Interaction Compounds with a piperidine ligand, analogous to this compound, have been investigated for their antitumor activities. Notably, the trans geometry of bifunctional mononuclear platinum complexes containing a piperidine ligand shows enhanced cytotoxicity against tumor cells. These complexes form stable intrastrand cross-links in DNA, which are not easily removed by the nucleotide excision repair system, suggesting a mechanism for their potent antitumor effects (Kašpárková et al., 2003).

Natural Product Synthesis The structural motif of cyclobutanes, similar to that of this compound, is prevalent in natural product synthesis. For example, the total synthesis of piperarborenines, which are cyclobutanoid amides, utilizes strategies that include cyclobutane C-H arylation. This demonstrates the cyclobutane core's versatility in synthesizing complex molecules with potential biological activities (Gutekunst & Baran, 2011).

Pharmacological Enhancements Research also extends to the pharmacological potential of piperidine and cyclobutane derivatives. For instance, piperine, a compound structurally related to piperidines, has been studied for its ability to enhance the efficacy of antibiotics against resistant strains of bacteria, highlighting the broader applicability of piperidine derivatives in overcoming drug resistance (Khan et al., 2006).

Conformational Studies The study of the conformational behavior of cyclobutane derivatives, akin to this compound, provides insight into their structural properties. Research on the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, for example, shows a preference for folding into a 12-helical conformation, suggesting specific structural dynamics that could be relevant in designing molecules with desired biological activities (Fernandes et al., 2010).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Wirkmechanismus

It’s worth noting that piperidine derivatives, which include “trans-2-(piperidin-1-yl)cyclobutan-1-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Eigenschaften

IUPAC Name |

(1R,2R)-2-piperidin-1-ylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-5-4-8(9)10-6-2-1-3-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARCBAFIFAIUQR-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride](/img/structure/B1492350.png)

![1-[(Oxan-2-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1492351.png)

![1-But-3-enyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492360.png)

![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)

![2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one](/img/structure/B1492366.png)

![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)

![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)

![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)

![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-pyrano[3,4-d][1,2,3]triazole](/img/structure/B1492372.png)